

# Comparative Analysis of N,N-disubstituted Acetamides: A Spectroscopic Guide

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## Compound of Interest

Compound Name: **2-Chloro-N,N-diphenylacetamide**

Cat. No.: **B1361505**

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A detailed examination of **2-Chloro-N,N-diphenylacetamide** and its analogs using <sup>1</sup>H and <sup>13</sup>C Nuclear Magnetic Resonance (NMR) spectroscopy.

This guide provides a comparative analysis of the <sup>1</sup>H and <sup>13</sup>C NMR data for **2-Chloro-N,N-diphenylacetamide** alongside its structurally related analogs, N,N-diphenylacetamide and 2-Bromo-N,N-diphenylacetamide. This information is crucial for researchers and scientists engaged in the synthesis, characterization, and quality control of these and similar chemical entities in the field of drug development and organic chemistry.

## <sup>1</sup>H and <sup>13</sup>C NMR Data Comparison

The following tables summarize the <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **2-Chloro-N,N-diphenylacetamide** and its comparative compounds. Due to the limited availability of experimental NMR data for **2-Chloro-N,N-diphenylacetamide** in the public domain, predicted values from computational models are provided for this compound. The data for the analogs are derived from experimental sources.

Table 1: <sup>1</sup>H NMR Chemical Shift Data (ppm)

Compound	CH <sub>2</sub>	Aromatic Protons	Other	Solvent
2-Chloro-N,N-diphenylacetamide (Predicted)	4.35 (s, 2H)	7.20-7.45 (m, 10H)	-	CDCl <sub>3</sub>
N,N-diphenylacetamide	2.10 (s, 3H, CH <sub>3</sub> )	7.15-7.35 (m, 10H)	-	CDCl <sub>3</sub>
2-Bromo-N,N-diphenylacetamide	4.15 (s, 2H)	7.25-7.50 (m, 10H)	-	CDCl <sub>3</sub>

Table 2: <sup>13</sup>C NMR Chemical Shift Data (ppm)

Compound	C=O	CH <sub>2</sub> /CH <sub>3</sub>	Aromatic Carbons	Solvent
2-Chloro-N,N-diphenylacetamide (Predicted)	167.0	43.0	126.0, 128.5, 129.5, 141.0	CDCl <sub>3</sub>
N,N-diphenylacetamide	170.1	21.5 (CH <sub>3</sub> )	126.8, 128.0, 129.3, 142.5	CDCl <sub>3</sub>
2-Bromo-N,N-diphenylacetamide	166.5	29.0	126.5, 128.8, 129.8, 141.5	CDCl <sub>3</sub>

## Experimental Protocols

The following is a general protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for small organic molecules, applicable to the compounds discussed in this guide.

### Sample Preparation:

- Weigh approximately 5-10 mg of the solid sample.
- Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean vial.
- Transfer the solution to a standard 5 mm NMR tube.

#### Instrumental Parameters:

- Spectrometer: A 400 MHz or higher field NMR spectrometer.
- Temperature: Standard probe temperature (e.g., 298 K).

#### $^1\text{H}$ NMR Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Number of Scans: 16 to 32, depending on the sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: A range of approximately -2 to 12 ppm.

#### $^{13}\text{C}$ NMR Acquisition:

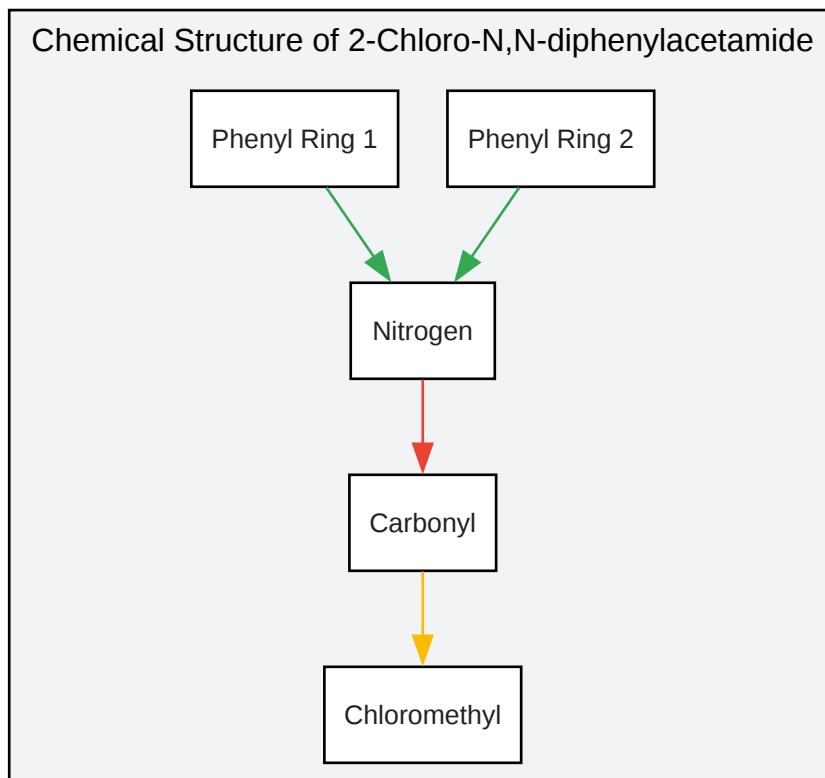
- Pulse Program: Standard proton-decoupled pulse program.
- Number of Scans: 1024 or more, as  $^{13}\text{C}$  has a low natural abundance.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: A range of approximately 0 to 200 ppm.

#### Data Processing:

The acquired Free Induction Decay (FID) is processed using a Fourier transform. The resulting spectrum is then phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

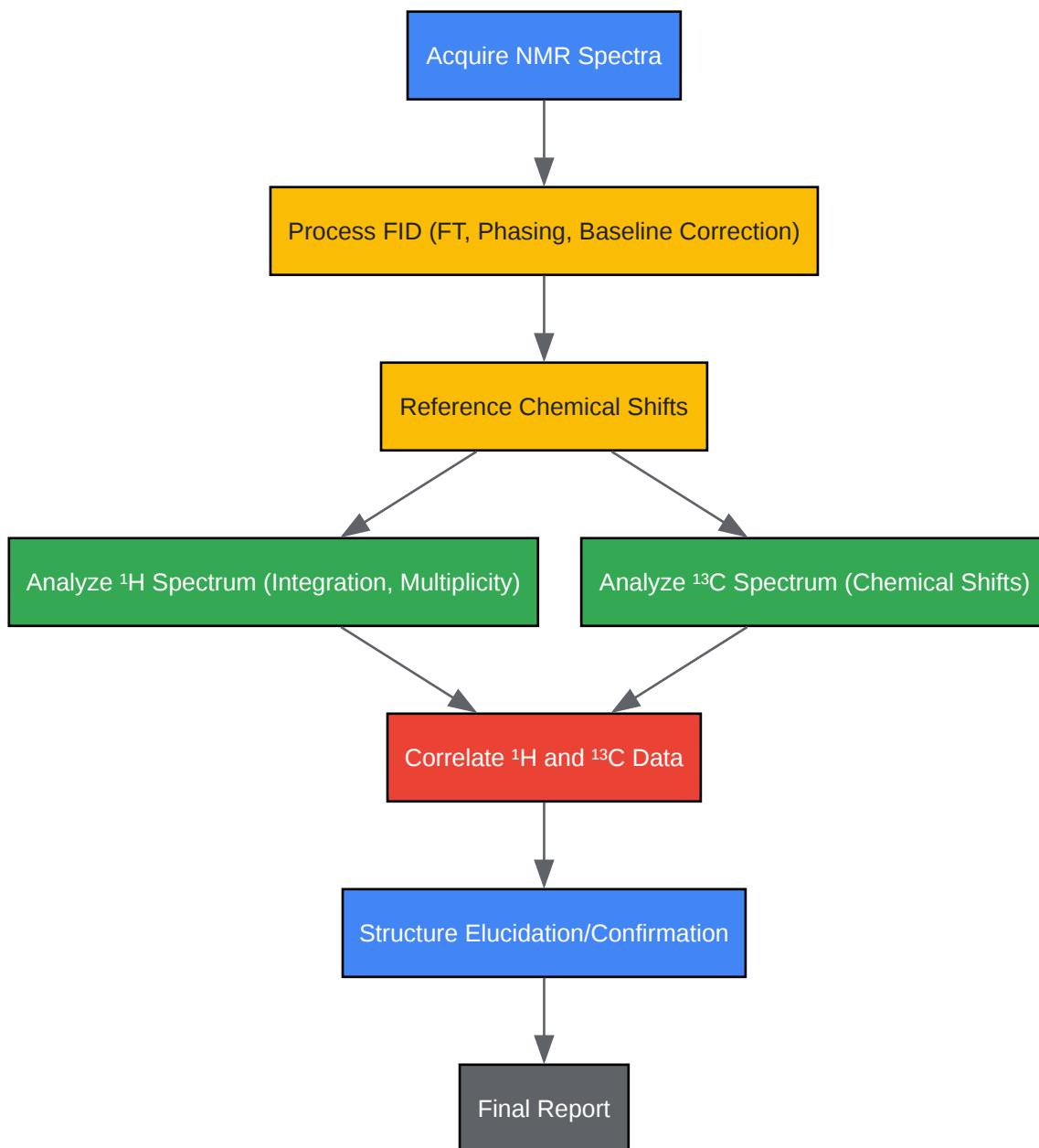
## Structural and Spectroscopic Relationships

The chemical structure of a molecule dictates its NMR spectrum. The following diagrams illustrate the key structural features of **2-Chloro-N,N-diphenylacetamide** and the logical workflow for its spectral analysis.



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Caption: Molecular structure of **2-Chloro-N,N-diphenylacetamide**.



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Caption: Workflow for NMR spectral analysis.

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